

# Application Notes and Protocols for Establishing CT1113-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CT1113    |           |
| Cat. No.:            | B12377666 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

CT1113 is a potent and orally bioavailable small molecule inhibitor of ubiquitin-specific proteases 28 (USP28) and 25 (USP25).[1] By inhibiting these deubiquitinases, CT1113 promotes the degradation of oncoproteins such as c-Myc, leading to anti-tumor activity in various cancer models, including pancreatic, colon, lung, and T-cell acute lymphoblastic leukemia (T-ALL).[1][2] The development of drug resistance is a major challenge in cancer therapy. Establishing cancer cell lines with acquired resistance to CT1113 is a critical step in understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome it.

These application notes provide a detailed protocol for generating and characterizing **CT1113**-resistant cancer cell lines using a dose-escalation method. Additionally, potential signaling pathways involved in **CT1113** resistance are discussed, providing a framework for investigating the underlying biological mechanisms.

#### **Data Presentation**

Table 1: Reported IC50 Values for CT1113 in Cancer Cell Lines



For successful establishment of resistant cell lines, it is crucial to first determine the initial sensitivity of the parental cell line to **CT1113**. The following table summarizes publicly available IC50 data. Researchers should determine the specific IC50 for their cell line of interest before initiating the resistance protocol.

| Cell Line(s)              | Cancer Type                                                                     | IC50 (approx.) | Treatment Duration |
|---------------------------|---------------------------------------------------------------------------------|----------------|--------------------|
| Sup-B15, BV-173,<br>Ba/F3 | Philadelphia<br>chromosome-positive<br>Acute Lymphoblastic<br>Leukemia (Ph+ALL) | 200 nM         | 72 hours[3][4]     |

# **Experimental Protocols**

# Protocol 1: Determination of CT1113 IC50 in Parental Cancer Cell Lines

Objective: To determine the half-maximal inhibitory concentration (IC50) of **CT1113** in the desired cancer cell line, which will serve as the basis for the starting concentration in the resistance development protocol.

#### Materials:

- Parental cancer cell line of interest
- Complete cell culture medium
- CT1113 (MedchemExpress or other supplier)[1]
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- 96-well cell culture plates
- Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)
- Plate reader

#### Methodology:



- Cell Seeding: Seed the parental cancer cells in a 96-well plate at a predetermined optimal density to ensure logarithmic growth during the assay period.
- Drug Preparation: Prepare a stock solution of **CT1113** in DMSO. A serial dilution of **CT1113** in complete culture medium should be prepared to cover a broad range of concentrations (e.g., from 1 nM to 10  $\mu$ M).
- Treatment: The following day, replace the medium with the prepared **CT1113** dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest **CT1113** concentration).
- Incubation: Incubate the plate for a period that reflects the cell doubling time and allows for a significant drug effect (e.g., 72 hours).
- Viability Assessment: After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
- Data Analysis: Plot the cell viability against the logarithm of the CT1113 concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.

# Protocol 2: Generation of CT1113-Resistant Cancer Cell Lines by Dose Escalation

Objective: To establish **CT1113**-resistant cancer cell lines through continuous exposure to gradually increasing concentrations of the drug.

#### Materials:

- Parental cancer cell line with a known CT1113 IC50
- Complete cell culture medium
- CT1113
- Cell culture flasks (T25 or T75)



Cryopreservation medium

#### Methodology:

- Initial Exposure: Begin by culturing the parental cells in their complete medium supplemented with CT1113 at a concentration equal to or slightly below the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 curve.
- Monitoring and Subculturing: Closely monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask. When the cells reach 70-80% confluency, subculture them.
- Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration (typically after 2-3 passages), increase the concentration of CT1113 by a factor of 1.5 to 2.
- Iterative Process: Repeat the process of monitoring, subculturing, and dose escalation. The time required to achieve significant resistance can vary, often taking several months.
- Cryopreservation: At each successful dose escalation step, it is crucial to cryopreserve a
  batch of cells. This provides a backup and allows for later comparison of cells at different
  stages of resistance.
- Establishment of a Resistant Line: A cell line is generally considered resistant when it can proliferate in a **CT1113** concentration that is at least 5-10 times higher than the initial IC50 of the parental line.
- Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution or cell sorting.

# Protocol 3: Characterization of CT1113-Resistant Cell Lines

Objective: To confirm and characterize the resistant phenotype of the newly established cell lines.

Methodology:



- IC50 Shift Assessment: Determine the IC50 of the resistant cell line and compare it to the
  parental line using the protocol described above. A significant increase in the IC50 value
  confirms the resistant phenotype.
- Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-evaluate the IC50.
- Molecular and Cellular Analysis:
  - Western Blotting: Analyze the protein levels of USP28, USP25, c-Myc, and key components of potential resistance pathways (e.g., p-Akt, p-ERK, NOTCH1, SREBP1).
  - qRT-PCR: Examine the mRNA expression levels of genes encoding the proteins of interest.
  - Proliferation Assays: Compare the growth rates of parental and resistant cells in the presence and absence of CT1113.
  - Apoptosis Assays: Assess the level of apoptosis induced by CT1113 in both parental and resistant cell lines.

# Potential Mechanisms of Resistance and Signaling Pathways

The development of resistance to **CT1113** is likely a multifactorial process. Based on its mechanism of action and common resistance patterns to other targeted therapies, several signaling pathways may be involved.

#### c-Myc Upregulation and Bypass Tracks

Since **CT1113**'s primary mechanism of action involves the destabilization of c-Myc, a key mechanism of resistance could be the reactivation of c-Myc through alternative pathways.[5][6] This could involve mutations in upstream regulators or the activation of parallel signaling cascades that promote c-Myc transcription or protein stability, independent of USP28/25.





Click to download full resolution via product page

Figure 1. Potential signaling pathways involved in acquired resistance to CT1113.

### **NOTCH1 Signaling Pathway**

Aberrant activation of the NOTCH1 signaling pathway is a known driver of resistance to various cancer therapies.[7][8][9] Upregulation of NOTCH1 can lead to the enrichment of cancer stemlike cells and promote an epithelial-to-mesenchymal transition (EMT), both of which are



associated with reduced drug sensitivity.[10] Since USP28 is known to regulate the stability of NOTCH1, alterations in this axis could be a direct mechanism of resistance.[2]



Click to download full resolution via product page

Figure 2. Role of the NOTCH1 signaling pathway in potential **CT1113** resistance.

## **SREBP1-Mediated Lipogenesis**



CT1113 has been shown to affect the stability of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a key transcription factor in lipogenesis.[2] Increased lipid metabolism is increasingly recognized as a hallmark of cancer and a contributor to drug resistance.[11] Constitutive activation of the SREBP1 pathway could provide resistant cells with the necessary building blocks for rapid proliferation and survival under drug pressure.[12][13]

#### **BCR-ABL1 Signaling**

In the context of Ph+ALL, **CT1113** has been shown to reduce the total protein levels of BCR-ABL1.[3][4] Resistance to BCR-ABL1 tyrosine kinase inhibitors (TKIs) is well-documented and can occur through mutations in the BCR-ABL1 kinase domain or through the activation of downstream signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT, which can bypass the need for BCR-ABL1 activity.[14][15]

### **Experimental Workflow**

The overall workflow for establishing and characterizing **CT1113**-resistant cancer cell lines is depicted below.





Click to download full resolution via product page

Figure 3. Experimental workflow for generating CT1113-resistant cell lines.



#### Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers aiming to develop and study **CT1113**-resistant cancer cell lines. The successful establishment of these models will be invaluable for elucidating the mechanisms of resistance to USP28/25 inhibition and for the future development of more effective cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical testing of CT1113, a novel USP28 inhibitor, for the treatment of T-cell acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. MYC and therapy resistance in cancer: risks and opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting Notch signaling pathway to overcome drug-resistance for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. mdpi.com [mdpi.com]
- 10. news-medical.net [news-medical.net]
- 11. Lipidomics reveals that sustained SREBP-1-dependent lipogenesis is a key mediator of gefitinib-acquired resistance in EGFR-mutant lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. SREBP1 promotes 5-FU resistance in colorectal cancer cells by inhibiting the expression of caspase7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer [frontiersin.org]



- 14. Response and Resistance to BCR-ABL1-Targeted Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 15. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Establishing CT1113-Resistant Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377666#establishing-ct1113-resistant-cancer-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com